Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid
Description
Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid is a derivative of acetic acid featuring a sulfanyl group (-S-) linked to an ethylamine backbone modified with a hydrazinylmethylidene moiety. The (E)-configuration of the hydrazinylmethylidene group indicates a trans arrangement around the imine double bond. This compound’s structure combines a polar acetic acid group, a thioether linkage, and a hydrazine-derived functional group, making it a versatile candidate for coordination chemistry, enzymatic inhibition, or pharmaceutical applications. Its synthesis likely involves nucleophilic substitution or condensation reactions, as seen in analogous compounds (e.g., ) .
Properties
CAS No. |
679844-81-6 |
|---|---|
Molecular Formula |
C5H12N4O2S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-amino-2-[2-(hydrazinylmethylideneamino)ethylsulfanyl]acetic acid |
InChI |
InChI=1S/C5H12N4O2S/c6-4(5(10)11)12-2-1-8-3-9-7/h3-4H,1-2,6-7H2,(H,8,9)(H,10,11) |
InChI Key |
NRWGNGQYCQAIQC-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(C(=O)O)N)N=CNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid typically involves the reaction of hydrazine derivatives with sulfanyl acetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium or platinum can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, which could lead to the development of new drugs.
Medicine: Research is ongoing to explore its potential as an anticancer agent, due to its ability to interfere with cellular processes.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents, backbone modifications, and biological activities. Below is a systematic comparison:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Functional Group Variations :
- Benzimidazole Derivatives () : These compounds exhibit aromatic heterocycles (e.g., benzimidazole) that enhance π-π stacking interactions, improving receptor binding but reducing solubility. The target compound lacks such rings, favoring simpler synthesis and better solubility .
- Hydrazide vs. Hydrazinylmethylidene : Erdosteine () contains a thiolactone ring, whereas the target compound’s hydrazinylmethylidene group may act as a bidentate ligand for metal ions (e.g., Fe³⁺, Cu²⁺) .
Pharmacokinetic Properties: The hydrochloride salt in increases solubility but introduces ionic character, unlike the free amino group in the target compound, which may facilitate passive membrane diffusion . Erdosteine’s mucolytic activity is attributed to its disulfide metabolites, whereas the target compound’s hydrazine motif could confer antioxidant or protease-inhibitory effects .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in (K₂CO₃-mediated alkylation) and (thiol-acetic acid coupling). However, the absence of complex aromatic systems simplifies purification .
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